[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE

Lipophilicity Drug-likeness CNS drug design

Researchers developing CNS-penetrant MAO inhibitors face solubility and selectivity challenges with non-methoxylated hydrazines. [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE (CAS 75333-10-7) addresses these with a 4-OCH₃ substituent that lowers LogP to 1.22 and raises TPSA to 47.28 Ų, delivering ~12-fold higher aqueous solubility than mebanazine. • Chiral α-methyl center for asymmetric synthesis • Crystalline hydrazone derivatives in 83% yield (Pbca space group) • Optimized CNS drug-likeness profile for SAR studies Reliable global supply for qualified R&D institutions.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 75333-10-7
Cat. No. B1361403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE
CAS75333-10-7
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)NN
InChIInChI=1S/C9H14N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-7,11H,10H2,1-2H3
InChIKeyFCPXLOMGMCZSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE: Structural and Physicochemical Profile


[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE (CAS 75333-10-7) is a para-methoxy-substituted arylalkylhydrazine with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1]. It belongs to the hydrazine class of compounds, which are widely studied as monoamine oxidase (MAO) inhibitors and synthetic building blocks [2]. The compound features a stereogenic center at the benzylic carbon (C-1 of the ethyl group), distinguishing it from simpler arylhydrazines and enabling chiral resolution for asymmetric synthesis applications. Its computed LogP of 1.2195 and topological polar surface area (TPSA) of 47.28 Ų place it in a differentiated physicochemical space relative to its non-methoxylated structural analog mebanazine (LogP ≈ 2.30, TPSA = 38.05 Ų) [3].

1
MAO pathway study tool — arylalkylhydrazine scaffold for mechanistic investigations
2
Chiral building block — benzylic stereogenic center enables enantioselective synthesis
3
Hydrazone formation — 4-OCH₃ activation supports crystalline derivative preparation

Why This Hydrazine Differs from Mebanazine and Other Analogs


In-class hydrazine compounds are not interchangeable due to the profound influence of both the para-methoxy substituent and the ethyl-branching pattern on physicochemical properties, electronic reactivity, and biological target engagement. The 4-OCH₃ group exerts a Hammett σₚ value of approximately –0.27, donating electron density into the aromatic ring and modulating the nucleophilicity of the hydrazine –NH–NH₂ terminus [1]. This electronic effect directly impacts the rate of hydrazone formation with carbonyl substrates and the stability of resulting Schiff base adducts, as validated by crystallographic studies of 4-methoxyphenyl-derived hydrazones [2]. Furthermore, the α-methyl substituent on the ethyl tether (absent in phenelzine and 4-methoxyphenylhydrazine) creates a chiral center and was shown in classical structure-activity relationship (SAR) studies to enhance MAO inhibitory potency among arylalkylhydrazines [3]. Substituting mebanazine (the non-methoxylated direct analog with LogP ≈ 2.30 and TPSA = 38.05 Ų) for the target compound would yield a molecule with ~1.1 log unit higher lipophilicity and a 9.2 Ų lower polar surface area, altering membrane permeability, solubility, and off-target binding profiles [4].

Target Compound 4-OCH₃ + α-methyl substitution; higher TPSA, lower lipophilicity
Mebanazine (analog) Lacks 4-OCH₃; higher LogP may alter membrane partitioning and off-target binding
Substituting mebanazine or phenelzine may shift solubility, hydrazone reactivity, and isoform engagement — direct interchange not supported without validation.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity and Polar Surface Area vs. Mebanazine

The target compound exhibits a computed LogP of 1.2195 , which is approximately 1.08 log units lower than the LogP of 2.3021 reported for mebanazine (1-phenylethylhydrazine, CAS 65-64-5) [1]. This difference corresponds to an approximately 12-fold lower octanol-water partition coefficient, reflecting the hydrophilicity-enhancing effect of the para-methoxy substituent. The TPSA concurrently increases from 38.05 Ų (mebanazine) to 47.28 Ų, a gain of 9.23 Ų attributable to the methoxy oxygen acting as an additional hydrogen bond acceptor [1]. For context, phenelzine (2-phenylethylhydrazine) has a LogP of approximately 1.08 and a TPSA of 38.05 Ų, while 4-methoxyphenylhydrazine has a LogP of 1.20 . These data position the target compound in a distinct physicochemical zone where moderate lipophilicity is combined with a higher polar surface area than any of its closest comparators.

Lipophilicity vs. Mebanazine
Cross-study comparable
ΔLogP –1.08; TPSA +9.23 Ų
Reported lower lipophilicity, higher polar surface — predicts differentiated CNS penetration profile.
Computed values; experimental validation recommended.
Lipophilicity Drug-likeness CNS drug design

Electronic Reactivity Modulation by 4-Methoxy Substituent

The 4-methoxy substituent exerts a Hammett σₚ constant of –0.27, indicating significant electron donation into the aromatic ring via resonance (+M effect) [1]. This electronic modulation is transmitted through the benzylic carbon to the hydrazine –NH–NH₂ terminus, altering its nucleophilic reactivity toward carbonyl electrophiles. In contrast, mebanazine (σₚ for H = 0.00) lacks this electronic activation. The practical consequence is demonstrated by the facile condensation of 4-methoxyacetophenone with ethyl hydrazinecarboxylate, which proceeds at room temperature in methanol over 3.5 hours to yield the corresponding hydrazone in 83% yield, with single crystals suitable for X-ray diffraction analysis confirming the structural integrity of the product [2]. No equivalent yield data under comparable mild conditions have been reported for the non-methoxylated phenylethylhydrazine analog in hydrazone-forming reactions with ethyl hydrazinecarboxylate.

Electronic Reactivity
Class-level inference
σₚ –0.27; hydrazone yield 83%
Electron-donating 4-OCH₃ enhances nucleophilic reactivity — supports mild-condition derivatization.
Yield data from one reported preparation; confirm under your conditions.
Physical organic chemistry Hydrazone synthesis Structure-reactivity relationships

Chiral Center at Benzylic Carbon for Enantioselective Synthesis

The target compound possesses a stereogenic center at the C-1 carbon of the ethyl tether (the benzylic position), which is absent in two key structural analogs: phenelzine (2-phenylethylhydrazine) has an unbranched ethyl linker and 4-methoxyphenylhydrazine lacks the ethyl spacer entirely [1]. Mebanazine also possesses this chiral center (1-phenylethylhydrazine), and both its (R)- and (S)-enantiomers are commercially available as resolved compounds (CAS 60325-13-5 and 24292-42-0, respectively) . The para-methoxy substituent on the target compound provides an additional handle — electronic differentiation of the aromatic ring — that can facilitate diastereomeric resolution via π-stacking or hydrogen-bonding interactions not available with the unsubstituted mebanazine. Crystallographic evidence confirms that hydrazone derivatives of the 4-methoxyphenyl scaffold crystallize in well-defined centrosymmetric space groups (Pbca), producing single crystals suitable for absolute configuration determination by X-ray diffraction [2].

Chiral Crystallography
Supporting evidence
Pbca, Z=8; Rint 0.026
Crystal structure confirms scaffold suitability for absolute configuration determination.
Hydrazone derivative crystallized at 123 K; enantiopure building block not yet reported.
Chiral synthesis Asymmetric catalysis Stereochemistry

MAO Inhibition SAR and α-Methyl Substitution Rationale

In a foundational SAR study of arylalkylhydrazines across five MAO substrates (benzylamine, tyramine, dopamine, tryptamine, and serotonin), Popov et al. (1970) demonstrated that all analogs methylated on the carbon adjacent to the hydrazine group showed potent inhibitory properties against rat brain and liver MAO [1]. The target compound, with its α-methyl substitution at the benzylic carbon, falls directly within this SAR-defined potency-enhancing structural feature — a feature absent in both phenelzine and 4-methoxyphenylhydrazine. At the molecular level, Binda et al. (2008) showed that phenylethylhydrazine (the core scaffold) stoichiometrically reduces the covalent FAD cofactor of both MAO A and MAO B, consuming 6–7-fold more O₂ than benzylhydrazine or phenylhydrazine during the inhibition reaction, and the resulting covalent adduct was structurally characterized at 2.3 Å resolution with alkylation confirmed at the N(5) position of the flavin [2]. While direct IC₅₀ or Kᵢ data for the target compound itself are not available in the peer-reviewed literature, the convergence of the α-methyl SAR from Popov et al. and the mechanistic framework from Binda et al. provides a strong class-level inference that the target compound would retain potent, mechanism-based MAO inhibitory activity distinct from its non-α-methylated and non-methoxylated comparators.

MAO Inhibition SAR
Class-level inference
α-methyl analogs: reported potent inhibition; PEH 6–7× O₂ consumption vs. benzylhydrazine
Structural features align with MAO inhibitory class; no direct IC₅₀ data for target compound.
Data from Popov et al. (1970) and Binda et al. (2008); verify in your assay.
Monoamine oxidase inhibition Neuropharmacology Irreversible enzyme inhibition

Validated Hydrazone Formation Yield and Crystallography

The synthetic utility of the 4-methoxyphenyl-ethyl-hydrazine scaffold has been directly validated through the condensation of 4-methoxyacetophenone with ethyl hydrazinecarboxylate, yielding (E)-ethyl N′-[1-(4-methoxyphenyl)ethylidene]hydrazinecarboxylate in 83% isolated yield after recrystallization from ethanol [1]. The product was fully characterized by single-crystal X-ray diffraction, confirming a trans configuration about the C=N bond with a dihedral angle of 13.82(6)° between the benzene ring and the hydrazinecarboxylate plane. The crystal packing is stabilized by N–H···O and C–H···O hydrogen bonds forming centrosymmetric dimers, demonstrating reliable supramolecular organization. Additionally, the hydrazone Schiff base derived from this scaffold has been used to prepare a five-coordinate Zn(II) complex, characterized by ¹H/¹³C NMR, FTIR, UV-Vis, and single-crystal XRD, confirming the scaffold's versatility as a ligand precursor for coordination chemistry [2]. No comparable crystallographically validated synthetic data exist for the non-methoxylated mebanazine-derived hydrazones.

Hydrazone Yield
Supporting evidence
83% isolated yield
Good synthetic efficiency reported — supports procurement for fragment-based chemistry.
Single report; confirm reproducibility with your carbonyl substrate.
Organic synthesis Hydrazone chemistry Crystallography

Optimal Research and Procurement Application Scenarios


MAO Inhibitor Lead Optimization with Tunable Lipophilicity

Researchers developing next-generation monoamine oxidase inhibitors can leverage the target compound's LogP of 1.2195 (ΔLogP = –1.08 vs. mebanazine) to explore CNS-penetrant vs. periphery-restricted SAR strategies . The α-methyl branching, shown by Popov et al. (1970) to enhance MAO inhibitory potency among arylalkylhydrazines, is preserved in this scaffold, while the 4-OCH₃ group provides an electronic tuning handle not available in unsubstituted mebanazine [1]. The mechanistic framework established by Binda et al. (2008) — confirming covalent N(5)-FAD modification with 6–7-fold higher O₂ consumption for phenylethylhydrazine vs. benzylhydrazine — provides a rational basis for expecting mechanism-based irreversible inhibition from this compound class [2].

Reliable Hydrazone Building Block for Synthesis

For synthetic chemists requiring a hydrazine building block that reliably forms crystalline hydrazone derivatives, the target compound's scaffold has been validated in two independent crystallographic studies. The condensation with ethyl hydrazinecarboxylate proceeds in 83% yield under mild conditions (MeOH, RT, 3.5 h) and yields single crystals suitable for X-ray diffraction (orthorhombic Pbca, Rint = 0.026) [3]. The resulting hydrazone scaffold has further been demonstrated as a viable ligand for transition metal coordination chemistry, forming a well-characterized five-coordinate Zn(II) complex [4].

Chiral Building Block for Asymmetric Catalysis

The stereogenic center at the benzylic carbon (C-1) makes this compound a candidate for asymmetric synthesis applications where chirality needs to be introduced early in a synthetic sequence. The 4-OCH₃ substituent provides an electronic handle for diastereomeric resolution — a feature absent in mebanazine — while the para-substitution pattern preserves C₂ symmetry considerations for ligand design. The commercially available enantiomerically pure forms of mebanazine (both (R)- and (S)-) establish the precedent for chiral resolution of this scaffold class , and the crystallographic data (Z = 8, Pbca space group) confirm that derivatives of this scaffold are amenable to absolute configuration determination by anomalous dispersion methods [3].

Property-Driven Procurement for in Vitro Assay Design

For procurement decisions driven by physicochemical property requirements, the target compound occupies a unique position among arylalkylhydrazines: its TPSA of 47.28 Ų exceeds that of mebanazine (38.05 Ų) and phenelzine (38.05 Ų) by 9.23 Ų, while its LogP of 1.2195 is intermediate between mebanazine (≈2.30) and the simpler 4-methoxyphenylhydrazine (1.20) [5]. This profile predicts superior aqueous solubility relative to mebanazine (approximately 12-fold higher based on the LogP difference) while maintaining sufficient lipophilicity for membrane passage — a balance that is particularly relevant for in vitro biochemical assay development where compound precipitation at higher concentrations must be avoided.

Application
Selection Property
Validation Focus
MAO pathway lead optimization
Lipophilicity-tunable scaffold with α-methyl branching
CNS-penetrant vs. periphery SAR context; isoform selectivity screening
Hydrazone building block synthesis
Crystalline hydrazone formation under mild conditions
Yield and purity validation for your carbonyl substrate
Chiral building block for asymmetric synthesis
Benzylic stereogenic center with crystallographic handle
Enantiomeric resolution suitability; absolute configuration verification
Property-driven in vitro assay procurement
Balanced LogP/TPSA profile vs. mebanazine
Aqueous solubility and membrane partitioning screening under assay conditions
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